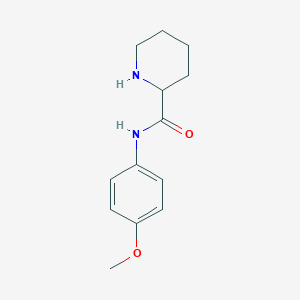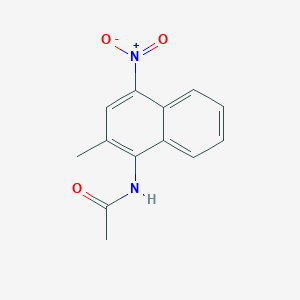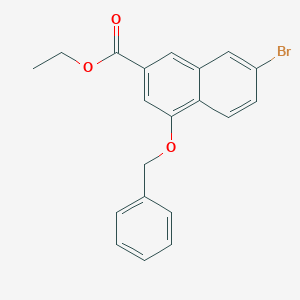
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate
Descripción general
Descripción
“Ethyl 4-(benzyloxy)benzoate” is a chemical compound with the empirical formula C16H16O31. It is a solid substance1. However, there is no specific information available about “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”.
Synthesis Analysis
There is no specific information available about the synthesis of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. However, related compounds have been synthesized through various methods such as bromination, benzyl protection, and halogen exchange reaction2.Molecular Structure Analysis
The molecular structure of “Ethyl 4-(benzyloxy)benzoate” includes an ethyl ester group and a benzyloxy group1. However, the specific molecular structure of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate” is not available.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. However, related compounds have been involved in reactions such as protodeboronation of pinacol boronic esters3.Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 4-(benzyloxy)benzoate” include a molecular weight of 256.301. However, the specific physical and chemical properties of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate” are not available.Safety And Hazards
The safety and hazards of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate” are not available.
Direcciones Futuras
There is no specific information available about the future directions of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. However, related compounds have been used in various applications such as the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene2.
Please note that this information is based on the available data and may not fully cover the aspects of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. For a more comprehensive analysis, further research and experimental studies would be required.
Propiedades
IUPAC Name |
ethyl 7-bromo-4-phenylmethoxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-11-17(21)8-9-18(15)19(12-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMFTPPRKZGIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443257 | |
| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate | |
CAS RN |
178877-03-7 | |
| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


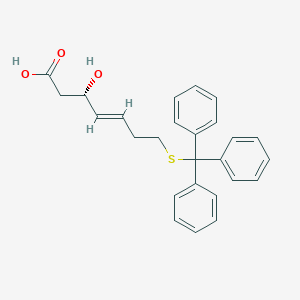






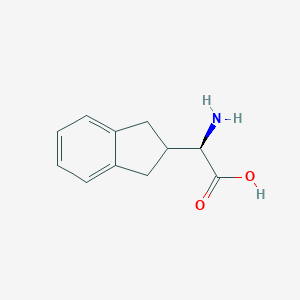
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)

